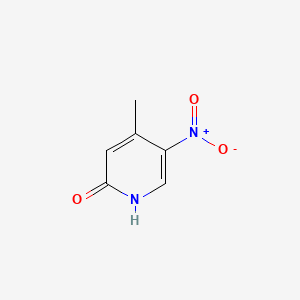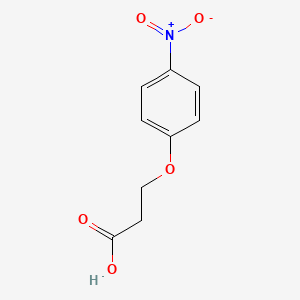
3-(4-Nitrophenoxy)propionic acid
Übersicht
Beschreibung
3-(4-Nitrophenoxy)propionic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . It is used in various applications, including as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenoxy)propionic acid consists of a propionic acid molecule attached to a 4-nitrophenol molecule via an ether linkage . The average mass of the molecule is 211.171 Da .Physical And Chemical Properties Analysis
3-(4-Nitrophenoxy)propionic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 382.7±17.0 °C at 760 mmHg . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Nitrophenylarsonic Acids : Hu Hua-nan (2010) explored new synthetic technologies for preparing 3-Nitro-4-hydroxyphenylarsonic acid, a valuable feed additive, from 2-nitrophenol. The study focused on optimizing factors like temperature and reaction time to improve yield (Hu Hua-nan, 2010).
Preparation of Methoxyphenol Derivatives : R. Maleski (1993) developed improved procedures for synthesizing 2-Nitro-5-methoxyphenol and 6-Methoxy-2(3H)-benzoxazolone from 3-Methoxyphenol, involving selective nitrosation in propionic acid and clean oxidation by nitric acid (Maleski, 1993).
Environmental and Biological Research
Toxicity and Degradability of Nitrophenols : V. Uberoi and S. Bhattacharya (1997) investigated the toxic effects and degradability of nitrophenols in anaerobic systems, which are significant in the context of environmental pollution and treatment processes (Uberoi & Bhattacharya, 1997).
Mutagenicity and Genotoxicity Assessment : A. Thiel et al. (2019) assessed the mutagenic and genotoxic potential of 3-NOP (3-nitroxy-propanol) and its major plasma metabolite NOPA (3-nitroxy-propionic acid), finding no significant concerns in these aspects (Thiel et al., 2019).
Applications in Materials Science
Polymer Syntheses : H. Kricheldorf and Thomas Stukenbrock (1997) explored the synthesis of telechelic, star-shaped, and hyperbranched polyesters of β-(4-hydroxyphenyl) propionic acid, showcasing the potential of these materials in various applications due to their unique properties (Kricheldorf & Stukenbrock, 1997).
Antibacterial Agent from Endophytic Fungus : Guo-Qian Jin (2015) isolated and identified 3-nitro propionic acid as an antibacterial agent from an endophytic fungus, demonstrating its effectiveness against various pathogenetic bacteria (Jin, 2015).
Corrosion Inhibition : N. Nam et al. (2016) studied Yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloy, revealing its potential in protecting metal surfaces in industrial applications (Nam et al., 2016).
Chain Extender in Polymer Bionanocomposites : Grazia Totaro et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propionic acid as a chain extender in polymer bionanocomposites, emphasizing its role in enhancing the mechanical and thermal properties of the materials (Totaro et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQDYEMTBDVXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909692 | |
| Record name | 3-(4-Nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)propionic acid | |
CAS RN |
10572-16-4 | |
| Record name | 10572-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Nitrophenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)
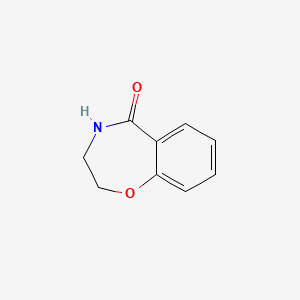

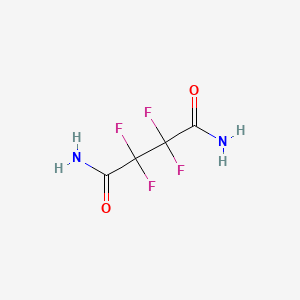

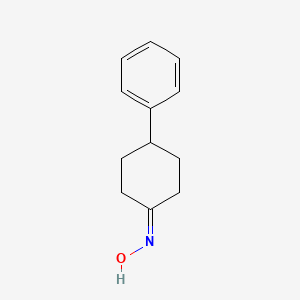
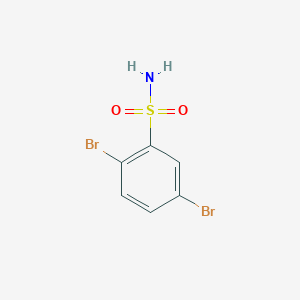
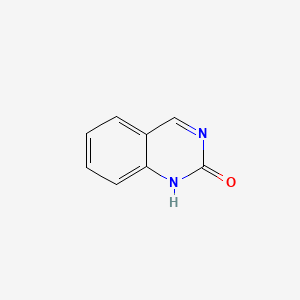
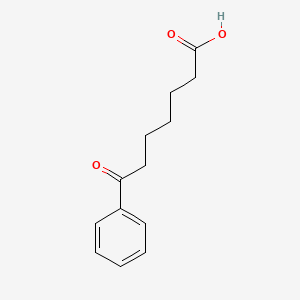
![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)

